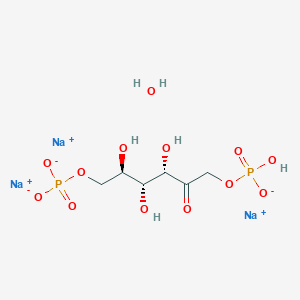

D-Fructose 1,6-bisphosphate sodium salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and phosphate moieties, making it a versatile agent in biochemical and industrial processes.

Mechanism of Action

Target of Action

D-Fructose 1,6-bisphosphate sodium salt hydrate, also known as D-Fructose-1,6-diphosphate trisodium salt hydrate, primarily targets enzymes involved in carbohydrate metabolism . These include phosphofructokinase and fructose-1,6-bisphosphatase-1 . These enzymes play crucial roles in the glycolysis and gluconeogenesis pathways, respectively .

Mode of Action

This compound acts as an intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis . During glycolysis, it is generated by the phosphorylation of fructose-6-phosphate by phosphofructokinase . The reverse reaction, mediated by fructose-1,6-bisphosphatase-1, is one of the rate-limiting steps in gluconeogenesis .

Biochemical Pathways

This compound is involved in the glycolysis and gluconeogenesis pathways . In glycolysis, it is produced by the transfer of a phosphate from ATP to fructose-6-phosphate by the enzyme phosphofructokinase . In gluconeogenesis, the reverse reaction occurs, mediated by fructose-1,6-bisphosphatase-1 .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, which is approximately 10 mg/ml in PBS at pH 7.2 .

Result of Action

The action of this compound results in the modulation of the activity of phosphofructokinase-1 (PFK-1), the rate-limiting step in glycolysis . This modulation can influence the rate of glycolysis and gluconeogenesis, thereby affecting energy production and glucose homeostasis in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, the presence of other metabolites and enzymes can influence its role in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Fructose 1,6-bisphosphate sodium salt hydrate typically involves multi-step organic reactions. The process begins with the preparation of the hexyl backbone, followed by the introduction of hydroxyl groups through controlled oxidation reactions. Phosphorylation is then achieved using phosphorylating agents under specific conditions to ensure the correct placement of phosphate groups.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving continuous flow reactors and advanced purification methods such as crystallization and chromatography. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial to achieve high efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to alter the oxidation state of the phosphate groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Plays a role in biochemical assays and as a stabilizing agent for enzymes and proteins.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as an additive in food and cosmetics.

Comparison with Similar Compounds

Similar Compounds

Disodium phosphate: A simpler phosphate compound with fewer hydroxyl groups.

Trisodium citrate: Another trisodium compound with different functional groups and applications.

Sodium hexametaphosphate: A polymeric phosphate with distinct properties and uses.

Uniqueness

Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological molecules. This versatility makes it valuable in a wide range of applications, from research to industrial processes.

Biological Activity

D-Fructose 1,6-bisphosphate (FBP) sodium salt hydrate is a significant metabolite in the glycolytic pathway, playing crucial roles in various biological processes. This compound is particularly noted for its regulatory functions and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of D-Fructose 1,6-bisphosphate

- Chemical Structure : D-Fructose 1,6-bisphosphate is a phosphorylated sugar that serves as a key intermediate in glycolysis. It is formed from fructose 6-phosphate by the action of phosphofructokinase (PFK), which is a rate-limiting enzyme in glycolysis.

- Molecular Formula : C₆H₁₁Na₃O₁₂P₂

- Molecular Weight : 406.06 g/mol

D-Fructose 1,6-bisphosphate exerts its biological effects through several mechanisms:

- Allosteric Regulation : FBP acts as an allosteric activator for various enzymes involved in glycolysis and gluconeogenesis. It enhances the activity of pyruvate kinase and lactate dehydrogenase, thereby promoting energy production under anaerobic conditions .

- Substrate for Enzymes : FBP serves as a substrate for fructose-1,6-bisphosphate aldolase (FBA), which catalyzes the reversible cleavage of FBP into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. This reaction is crucial for both glycolysis and gluconeogenesis .

- Neuroprotective Effects : Recent studies have indicated that FBP may have neuroprotective properties, particularly in models of brain injury. It has been shown to improve outcomes by enhancing ATP production and reducing apoptotic signaling pathways .

Energy Metabolism

FBP plays a pivotal role in cellular energy metabolism. Its supplementation has been associated with increased ATP yield from anaerobic glycolysis, making it a potential therapeutic agent in conditions where oxygen supply is limited.

Case Studies

- Ischemic Injury : In rodent models of myocardial infarction, administration of FBP resulted in reduced ischemic tissue area and improved hemodynamic parameters post-cardiac bypass surgery. This suggests its potential utility in cardiac care .

- Inflammation Models : FBP has demonstrated anti-inflammatory effects in various experimental models. It has been shown to protect against zymosan-induced acute lung injury by modulating immune responses .

Research Findings

A variety of studies have explored the biological activity of FBP:

Properties

IUPAC Name |

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.3Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;1H2/q;3*+1;/p-3/t3-,5-,6-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLNIFDAODOXHN-GNWSQLALSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Na3O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.